molecular formula C27H23N3O6 B11642778 (5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11642778
M. Wt: 485.5 g/mol
InChI Key: UFQGPQYKGOQUDV-QNGOZBTKSA-N
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Description

The compound (5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that features a unique combination of functional groups, including a furan ring, an indole moiety, and a pyrimidine trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The initial step often includes the preparation of the furan-2-ylmethyl and indole-3-yl intermediates. These intermediates are then subjected to a condensation reaction with a pyrimidine trione derivative under controlled conditions, such as the presence of a base or acid catalyst, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine trione can be reduced to dihydropyrimidine derivatives.

    Substitution: The methoxyphenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced pyrimidine compounds, and substituted indole derivatives.

Scientific Research Applications

(5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-hydroxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5Z)-1-(furan-2-ylmethyl)-5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenoxy group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C27H23N3O6

Molecular Weight

485.5 g/mol

IUPAC Name

(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(2-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H23N3O6/c1-34-23-10-4-5-11-24(23)36-14-12-29-16-18(20-8-2-3-9-22(20)29)15-21-25(31)28-27(33)30(26(21)32)17-19-7-6-13-35-19/h2-11,13,15-16H,12,14,17H2,1H3,(H,28,31,33)/b21-15-

InChI Key

UFQGPQYKGOQUDV-QNGOZBTKSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5

Canonical SMILES

COC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5

Origin of Product

United States

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